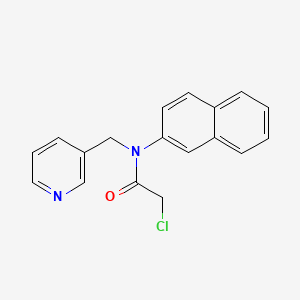

![molecular formula C26H28ClN3O5 B2897451 N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1330302-39-0](/img/structure/B2897451.png)

N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

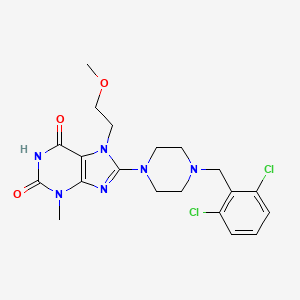

“N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” is a chemical compound . It is available for purchase for research purposes.

Synthesis Analysis

The synthesis of similar compounds involves the use of microwave irradiation of acetyl glycine with substituted piperazines in the presence of DCC in DMF . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by physicochemical and spectral characteristics . The asymmetric unit comprises half a molecule of 2- (naphthalen-2-yloxy)- N ′- [2- (naphthalen-2-yloxy)acetyl]acetohydrazide and half a molecule of water, both centred on the twofold rotation axis parallel to the c axis .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, compound 5a was found to inhibit the catalytical activity of PARP1 at various concentrations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility .Applications De Recherche Scientifique

Anticancer Research

Research on compounds structurally related to N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride has focused on their potential anticancer properties. For instance, the investigation of NPB analogs, targeting phosphorylation of BAD-Ser99 in human mammary carcinoma cells, reveals a pathway through which similar compounds might exert anticancer effects by inhibiting specific protein phosphorylation, thus affecting cell viability (Girimanchanaika et al., 2021)[https://consensus.app/papers/investigation-analogs-that-target-phosphorylation-girimanchanaika/a676ff11b000568b87527f635ec1b85b/?utm_source=chatgpt].

Antimicrobial Activities

Several studies have synthesized and tested the antimicrobial efficacy of naphthalene and piperazine derivatives, indicating potential applications in combating microbial infections. For example, novel benzodifuranyl derivatives have demonstrated significant antimicrobial activities, suggesting that structurally related compounds might also possess useful antimicrobial properties (Abu‐Hashem et al., 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt].

Neuropharmacological Potential

Compounds with similar structures have been explored for their neuropharmacological potential, including their roles as serotonin transporter inhibitors and ligands for serotonin receptors. This research avenue suggests potential applications in the treatment of psychiatric disorders and understanding neurotransmitter dynamics (Walory et al., 2018)[https://consensus.app/papers/oncotoxic-properties-serotonin-transporter-inhibitors-walory/8176cbbeb5a15426bf6ce2bab8db73b7/?utm_source=chatgpt].

Molecular Interaction and QSAR Studies

The molecular interactions and quantitative structure-activity relationship (QSAR) analyses of cannabinoid receptor antagonists, which share structural motifs with the compound , provide insights into drug-receptor dynamics and the development of new therapeutic agents (Shim et al., 2002)[https://consensus.app/papers/interaction-antagonist-npiperidin1yl54chlorophenyl1-shim/de556d6f16dd5dd7a9d9af47f4d09075/?utm_source=chatgpt].

Material Science Applications

Research into photosensitive poly(benzoxazole) derivatives highlights the utility of naphthalene and piperazine-based compounds in developing new materials with specific optical properties, suggesting potential applications in the field of materials science and photolithography (Ebara et al., 2003)[https://consensus.app/papers/photosensitive-polybenzoxazole-based-precursor-ebara/c2a6d544e868501c824446ba6d4fe3d0/?utm_source=chatgpt].

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5.ClH/c30-25(17-32-22-7-5-19-3-1-2-4-20(19)15-22)29-13-11-28(12-14-29)10-9-27-26(31)21-6-8-23-24(16-21)34-18-33-23;/h1-8,15-16H,9-14,17-18H2,(H,27,31);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGQNHMNXWKZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC5=CC=CC=C5C=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2897371.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2897383.png)

![4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2897385.png)

![N-(4-butylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2897389.png)

![3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B2897390.png)